5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
Description
Properties
IUPAC Name |
5-fluoro-2-[methyl(pentyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-3-4-5-8-15(2)13-7-6-12(14)9-11(13)10-16/h6-7,9-10H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNIFONPMRYDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)C1=C(C=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in peer-reviewed literature, this document synthesizes available data with established chemical principles to offer a robust resource for researchers. Information herein is grounded in data from chemical suppliers and extrapolated from the known reactivity of analogous structures.
Compound Identification and Physicochemical Properties
This compound is a fluorinated N-alkylaniline derivative. The presence of the fluorine atom, the secondary amine, and the aldehyde functional group on the benzene ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and specialty chemicals.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | ChemicalBook[1] |
| CAS Number | 1096809-55-0 | ChemicalBook[1] |
| Molecular Formula | C₁₃H₁₈FNO | ChemicalBook[1] |
| Molecular Weight | 223.29 g/mol | ChemicalBook[1] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Appearance | Pale yellow to brown liquid or low-melting solid | General appearance of substituted benzaldehydes. |
| Boiling Point | >200 °C at 760 mmHg | Based on similarly substituted aromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Polarity of the molecule suggests solubility in organic media. |
| Stability | Stable under normal conditions. May be sensitive to light and air (oxidation of the aldehyde). | Aldehydes are prone to oxidation. |
Proposed Synthesis Pathway
The proposed synthesis commences with a commercially available starting material, 2,4-difluorobenzaldehyde. The greater reactivity of the fluorine atom at the C2 position, activated by the electron-withdrawing aldehyde group, allows for a selective nucleophilic aromatic substitution with methylamine. The resulting secondary amine is then alkylated with a pentyl halide to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure for the N-alkylation of a secondary aminobenzaldehyde, adapted for the synthesis of the title compound.
Materials:
-
2-(Methylamino)-4-fluorobenzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopentane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(methylamino)-4-fluorobenzaldehyde (1.0 equivalent) and anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes.
-
Secondary Amine: The nitrogen lone pair is nucleophilic and can participate in further alkylation, acylation, or reactions with electrophiles.
-
Fluorinated Aromatic Ring: The fluorine atom and the amino group influence the electron density of the aromatic ring, directing electrophilic aromatic substitution reactions.
Given its structure, this compound is a valuable intermediate for the synthesis of various heterocyclic compounds, such as quinolines and benzodiazepines, which are common scaffolds in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of the final molecule, a desirable feature in drug design.
Analytical Characterization
While specific spectroscopic data for this compound is not publicly available, a predicted spectroscopic profile can be inferred from the analysis of its functional groups and related structures.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehyde proton (singlet, ~9.8-10.0 ppm)- Aromatic protons (multiplets, ~6.5-7.5 ppm)- N-methyl protons (singlet, ~2.8-3.0 ppm)- N-pentyl protons (multiplets, ~0.8-3.5 ppm) |
| ¹³C NMR | - Aldehyde carbonyl carbon (~190-195 ppm)- Aromatic carbons (~110-160 ppm, with C-F coupling)- N-methyl carbon (~40-45 ppm)- N-pentyl carbons (~14-55 ppm) |
| IR Spectroscopy | - C=O stretch (aldehyde) at ~1680-1700 cm⁻¹- C-H stretch (aldehyde) at ~2720 and ~2820 cm⁻¹- N-H stretch (absent for tertiary amine)- C-F stretch at ~1200-1300 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 223.14 |
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicology: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is limited, this guide provides a foundational understanding of its properties, a plausible synthetic route, and expected analytical characteristics based on established chemical principles and data from analogous compounds. Researchers working with this molecule should exercise caution and validate its properties using standard analytical techniques.
References
Sources
Technical Guide: Fluorinated Precursors in Synthetic Cannabinoid Scaffolds
Medicinal Chemistry, Synthesis, and Structural Characterization
Executive Summary
The incorporation of fluorine into synthetic cannabinoid scaffolds represents a critical strategy in medicinal chemistry, primarily utilized to modulate metabolic stability, lipophilicity, and receptor binding affinity (
Part 1: The Medicinal Chemistry Rationale
Bioisosterism and Metabolic Blocking
The primary driver for fluorination in cannabinoid development is the "Metabolic Blocking" strategy. Natural metabolism of alkyl chains (tails) typically proceeds via Cytochrome P450-mediated
-
C-H vs. C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol).
-
Mechanism: Substitution of the terminal hydrogen with fluorine prevents the formation of the unstable hemiacetal intermediate required for oxidative dealkylation. This extends the biological half-life (
) of the compound.
Lipophilicity and BBB Penetration
Fluorine acts as a bioisostere for hydrogen but with significantly higher electronegativity (3.98 Pauling scale).
-
LogP Modulation: Fluorination typically increases lipophilicity (LogP), facilitating passive transport across the Blood-Brain Barrier (BBB).
-
Dipole Effects: The strong C-F dipole can influence the conformation of the alkyl tail within the hydrophobic pocket of the
receptor, potentially altering efficacy (full vs. partial agonism).
Visualization: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways between standard alkyl chains and their fluorinated counterparts.
Figure 1: Comparative metabolic pathways showing the "Metabolic Blocking" effect of terminal fluorination against P450 oxidative degradation.
Part 2: Key Fluorinated Precursors
The synthesis of fluorinated cannabinoids relies on high-purity alkylating agents. The most critical precursor class is the
Primary Precursor: 1-Bromo-5-fluoropentane
This is the industry-standard reagent for installing the "5F" tail seen in compounds like 5F-PB-22 and 5F-ADB.
| Property | Specification |
| CAS Number | 407-97-6 |
| IUPAC Name | 1-Bromo-5-fluoropentane |
| Molecular Formula | |
| Molecular Weight | 169.04 g/mol |
| Boiling Point | 162 °C |
| Density | 1.37 g/mL |
| Reactivity Profile | Bifunctional electrophile; Br is the better leaving group ( |
Secondary Precursors (Core Scaffolds)
While tail fluorination is common, core fluorination (on the indole/indazole ring) is used to probe electronic effects on binding affinity.
-
Precursor: 1-(2-fluorobenzyl)-1H-indazole-3-carbonyl chloride
-
Application: Used in the synthesis of FUBINACA derivatives.
-
Role: The 2-fluorobenzyl group occupies a specific hydrophobic sub-pocket in the
receptor, often enhancing binding potency compared to the non-fluorinated benzyl analog.
Part 3: Synthetic Methodologies
Protocol: N-Alkylation of Indole/Indazole Cores
Objective: Selective attachment of the 5-fluoropentyl chain to the nitrogen (N1) position of the indole core via Nucleophilic Substitution (
Reagents
-
Substrate: Indole/Indazole core (1.0 eq)
-
Alkylating Agent: 1-Bromo-5-fluoropentane (1.1 – 1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion) or Potassium Carbonate (
) -
Solvent: Anhydrous DMF (Dimethylformamide) or DMSO
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Indole substrate (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise.
-
Alkylation: Cool back to 0°C. Add 1-Bromo-5-fluoropentane (1.2 eq) dropwise via syringe.
-
Rationale: Slow addition prevents exotherms and minimizes side reactions.
-
-
Reaction: Allow to warm to RT and stir for 2–12 hours.
-
Monitoring: Check via TLC (Hexane:EtOAc) or LC-MS. Look for disappearance of the N-H peak.
-
-
Quench & Workup: Pour mixture into ice-cold saturated
. Extract with Ethyl Acetate (3x).[4] Wash organics with Brine and Water (to remove DMF). -
Purification: Flash column chromatography (Silica Gel).
Visualization: Synthesis Workflow
Figure 2: Step-by-step synthetic workflow for the N-alkylation of indole cores using fluorinated precursors.
Part 4: Analytical Characterization & Validation
Trustworthy research requires self-validating analytical data. Fluorinated compounds offer unique spectroscopic handles.[5]
Nuclear Magnetic Resonance (NMR)
-
-NMR: This is the definitive test. A distinct triplet or multiplet will appear around -218 ppm (relative to
) for the terminal group. -
-NMR: Look for the characteristic splitting of the terminal methylene protons. The
adjacent to the fluorine will appear as a doublet of triplets (dt) due to large H-F coupling ( ).
Mass Spectrometry (LC-MS/MS)
-
Fragmentation: Under ESI+, the fluorinated tail often remains intact in the parent ion.
-
Differentiation: High-Resolution Mass Spectrometry (HRMS) is required to distinguish the mass defect of Fluorine (18.998) from potential impurities.
-
Metabolite Screening: In biological assays, look for oxidative defluorination . The loss of mass 18 (HF) or the appearance of a carboxylic acid metabolite (
) indicates metabolic breakdown [1].
Part 5: Safety & Handling
Warning: Fluorinated alkyl halides are potent alkylating agents and potential vesicants.
-
Fume Hood: All manipulations must occur in a certified chemical fume hood.
-
Skin Protection: Double-gloving (Nitrile/Laminate) is recommended as alkyl halides can penetrate standard latex.
-
HF Risk: In the event of thermal decomposition or strong acidic conditions, these precursors can release Hydrogen Fluoride (HF), which is highly toxic and corrosive to bone.
References
-
Metabolism of Synthetic Cannabinoids: Wohlfarth, A., et al. (2014). "Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry." Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Fluorine in Medicinal Chemistry: Meanwell, N. A. (2018).[6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Available at: [Link]
-
Precursor Properties (1-Bromo-5-fluoropentane): PubChem Database. "1-Bromo-5-fluoropentane Compound Summary." Available at: [Link]
-
Pharmacology of Fluorinated Cannabinoids: Banister, S. D., et al. (2016). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
This technical guide provides an in-depth analysis of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde , a specialized fluorinated building block and pharmaceutical impurity standard.
CAS Number: 1096809-55-0 Role: Synthetic Intermediate, Pharmaceutical Impurity Standard, Heterocyclic Precursor[1]
Executive Summary
This compound (C₁₃H₁₈FNO) is a tertiary amino-benzaldehyde derivative used primarily as a reference standard in forensic analysis and as a synthetic intermediate for fluorinated nitrogen-heterocycles (e.g., acridines, quinolines).[2] Its structural core—a benzaldehyde moiety substituted with a fluorine atom and a bulky dialkylamine—makes it a critical marker for monitoring the purity and metabolic pathways of synthetic cannabinoids (such as indole-core analogues) and other fluorinated pharmaceutical agents.
This guide details the molecular weight calculations, validated synthesis protocols, and analytical characterization required for its identification in complex matrices.
Physicochemical Profile & Molecular Weight[1][3][4][5][6]
The precise molecular weight is fundamental for mass spectrometry (MS) validation and stoichiometric calculations in synthesis.
Quantitative Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1096809-55-0 | |
| Molecular Formula | C₁₃H₁₈FNO | |
| Molecular Weight (Average) | 223.29 g/mol | Used for molarity calculations |
| Monoisotopic Mass | 223.1372 Da | Used for High-Res MS (HRMS) |
| Exact Mass | 223.137242 | |
| Predicted LogP | ~3.8 - 4.2 | Lipophilic; low aqueous solubility |
| Physical State | Yellow to Orange Oil/Low-melting Solid | Oxidation sensitive (store under inert gas) |
Elemental Composition Analysis
-
Carbon (C): 13 atoms × 12.011 = 156.143
-
Hydrogen (H): 18 atoms × 1.008 = 18.144
-
Fluorine (F): 1 atom × 18.998 = 18.998
-
Nitrogen (N): 1 atom × 14.007 = 14.007
-
Oxygen (O): 1 atom × 15.999 = 15.999
-
Total: 223.291 g/mol
Synthetic Methodology
The most robust route to this compound utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. The presence of the electron-withdrawing aldehyde group at the ortho position activates the fluorine at position 2, facilitating displacement by the secondary amine.
Reaction Scheme
Precursors: 2,5-Difluorobenzaldehyde + N-Methylpentylamine Reagent: Potassium Carbonate (K₂CO₃) Solvent: DMF or DMSO (Polar Arotic)
Figure 1: SₙAr Synthesis Pathway. The ortho-aldehyde group activates the C-2 fluorine for displacement.
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluorobenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) to the solution. The base acts as an acid scavenger for the HF generated.
-
Nucleophile Addition: Add N-methylpentylamine (1.1 eq) dropwise.
-
Note: The secondary amine is less nucleophilic than a primary amine; mild heating is required.
-
-
Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Endpoint: Disappearance of the difluoro starting material.
-
-
Workup:
-
Cool to room temperature.[3]
-
Pour into ice-water (5x reaction volume) to precipitate the organic product or induce phase separation.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine (saturated NaCl) to remove DMF.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). The product is typically a yellow oil.
Analytical Validation (QC)
To ensure the integrity of the compound as a reference standard, a self-validating analytical workflow is required.
Characterization Data[4][5][8][9][10][11][12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
Aldehyde (-CHO): Singlet at ~10.2 ppm (Integration 1H). This confirms the oxidation state is preserved.
-
Aromatic Region: Three protons with characteristic coupling constants for 1,2,4-substitution pattern (modified by F).
-
N-Methyl: Singlet at ~2.8–2.9 ppm (3H).
-
Pentyl Chain: Multiplets at 3.1 ppm (N-CH₂), 1.6 ppm, 1.3 ppm, and triplet at ~0.9 ppm (terminal CH₃).
-
-
¹⁹F NMR: Single peak at ~-120 ppm (dependent on solvent), confirming mono-fluorination.
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed at 224.3 m/z .
-
Fragmentation: Loss of propyl/butyl fragments from the pentyl chain or loss of the aldehyde (-CO).
-
Quality Control Workflow
Figure 2: Analytical Quality Control Workflow ensuring structural integrity before release.
Safety & Handling
-
Hazards: As an aldehyde and fluorinated amine, treat as a Skin Irritant (H315) and Eye Irritant (H319) .[4] Potential skin sensitizer.[5]
-
Storage: The aldehyde group is susceptible to oxidation to the corresponding benzoic acid (5-Fluoro-2-[methyl(pentyl)amino]benzoic acid).
-
Protocol: Store at -20°C under Argon or Nitrogen atmosphere.
-
-
Solubility: Soluble in DMSO, Methanol, Chloroform, and Ethyl Acetate. Insoluble in water.
References
-
Sigma-Aldrich. 2,5-Difluorobenzaldehyde Product Specification. Link
-
PubChem. 5-Fluoro-2-(methylamino)benzaldehyde Analogues & Properties. National Library of Medicine. Link
-
ChemicalBook. this compound Product Entry (CAS 1096809-55-0). Link
-
PrepChem. Synthesis of 2,5-Difluorobenzaldehyde and Derivatives. Link
Sources
- 1. Amino benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 1096809-55-0 [chemicalbook.com]
- 3. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorobenzaldehyde | C7HF5O | CID 69558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Fluoro-3-methylsalicylaldehyde 97 704884-74-2 [sigmaaldrich.com]
Methodological & Application
Application Protocol: One-Pot Reductive Amination of 5-Fluoro-2-aminobenzaldehyde using Sodium Triacetoxyborohydride
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone transformation in modern organic and medicinal chemistry, prized for its reliability and efficiency in constructing carbon-nitrogen bonds to furnish primary, secondary, and tertiary amines.[1][2][3] This methodology is fundamental in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and fine chemicals.[1]
The substrate of interest, 5-fluoro-2-aminobenzaldehyde, represents a valuable synthetic intermediate. Its fluorinated aromatic core is a common motif in drug discovery, imparting desirable pharmacokinetic properties. The ortho-amino and formyl groups provide two reactive handles for diverse molecular elaboration.
This application note provides a comprehensive, field-tested protocol for the reductive amination of 5-fluoro-2-aminobenzaldehyde. We will employ sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a reagent distinguished by its mildness, chemoselectivity, and operational simplicity.[4][5][6] Its adoption circumvents the drawbacks of harsher reagents or more complex multi-step procedures, offering significant advantages in terms of yield, purity, and safety, particularly when compared to the highly toxic sodium cyanoborohydride.[2][5][7][8]
Mechanism & Rationale: A Chemoselective Approach
The power of the one-pot reductive amination lies in a tandem reaction sequence where two distinct chemical events occur in the same vessel.[3] Understanding the underlying mechanism is critical to appreciating the selection of each reagent and condition.
The process unfolds in two primary stages:
-
Reversible Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the aldehyde. This forms a carbinolamine intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine (or Schiff base).[1][9][10] In the presence of a mild acid, the imine nitrogen is protonated to form a highly electrophilic iminium ion, which is the key intermediate for the reduction step.
-
Irreversible Hydride Reduction: A hydride reagent then selectively reduces the iminium ion to the final amine product.[9][11]
Rationale for Reagent Selection
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) STAB is the reagent of choice for this transformation due to its exceptional chemoselectivity.[5][8] The steric bulk and electron-withdrawing nature of the three acetoxy groups moderate the reactivity of the borohydride.[8][12] This ensures that the rate of reduction of the in situ formed iminium ion is significantly faster than the reduction of the starting aldehyde.[2][13] This critical feature prevents the formation of the corresponding alcohol byproduct, a common side reaction when using stronger, less selective hydrides like sodium borohydride (NaBH₄).[2][3]
-
Solvent: 1,2-Dichloroethane (DCE) DCE is the preferred solvent for STAB-mediated reductive aminations as it offers excellent solubility for a wide range of substrates and does not react with the hydride reagent.[4][6][8] While other aprotic solvents like THF or acetonitrile can be used, reactions in DCE are often faster and cleaner.[4][14]
-
Catalyst: Acetic Acid (AcOH) While not always required for reactive aldehydes, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.[4][14] Its primary role is to protonate the carbonyl oxygen, increasing the aldehyde's electrophilicity and accelerating the initial imine formation.[10][15] Furthermore, it ensures the imine is readily converted to the more reactive iminium ion, priming it for rapid reduction.[13]
The interplay of these components creates a self-validating system where the desired reaction pathway is kinetically favored, leading to high yields of the target amine.
Visualized Workflow and Mechanism
To clarify the experimental sequence and chemical transformation, the following diagrams are provided.
Caption: High-level experimental workflow for the one-pot reductive amination.
Caption: Simplified two-step mechanism of reductive amination.
Detailed Experimental Protocol
This protocol describes the reaction of 5-fluoro-2-aminobenzaldehyde with benzylamine as a representative primary amine. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 5-Fluoro-2-aminobenzaldehyde | C₇H₆FNO | 139.13 | 1.0 | 1.0 | 139 mg |
| Benzylamine | C₇H₉N | 107.15 | 1.1 | 1.1 | 118 mg (121 µL) |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 1.5 | 1.5 | 318 mg |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | - | 5.0 mL |
| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | 1.1 | 1.1 | 63 µL |
| Saturated aq. NaHCO₃ | - | - | - | - | ~10 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | ~20 mL |
| Anhydrous Na₂SO₄ / MgSO₄ | - | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-aminobenzaldehyde (139 mg, 1.0 mmol).
-
Solvent and Amine Addition: Add 1,2-dichloroethane (5.0 mL) and stir until the solid dissolves. Add benzylamine (121 µL, 1.1 mmol) via syringe, followed by acetic acid (63 µL, 1.1 mmol).
-
Imine Formation: Stir the resulting mixture at room temperature under a nitrogen or argon atmosphere for 20-30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the flask in three portions over 5 minutes. Note: A slight effervescence may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-6 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~10 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 10 mL).
-
Workup - Washing and Drying: Combine all organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., 5% to 30% ethyl acetate in hexanes) to isolate the pure secondary amine product.
Troubleshooting and Key Considerations
-
Formation of Dialkylated Product: When using primary amines, a common side reaction is the formation of a tertiary amine via a second reductive amination.[7] If this is observed, consider using a slight excess (1.05-1.1 eq) of the aldehyde or employing a stepwise procedure where the imine is formed first, followed by reduction with NaBH₄.[4]
-
Incomplete Reaction: If the reaction stalls, a small, fresh portion of STAB may be added. Ensure all reagents are anhydrous, as water can decompose the hydride reagent.
-
Reduction of Aldehyde: The appearance of 5-fluoro-2-aminobenzyl alcohol indicates a non-selective reduction. This is highly unlikely with STAB but could occur if the reagent has degraded or if a different, stronger hydride was used by mistake.[2][8]
-
Weakly Nucleophilic Amines: For less reactive amines (e.g., anilines), the reaction may require longer times or gentle heating (40-50 °C). The use of acetic acid as a catalyst is highly recommended in these cases.[8]
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Reagent Specifics:
-
1,2-Dichloroethane (DCE): Is a flammable liquid and a suspected carcinogen. Handle with care and avoid inhalation or skin contact.
-
Sodium Triacetoxyborohydride (STAB): Is water-reactive and will release hydrogen gas upon contact with water or protic solvents. It is also corrosive. Do not quench the reaction with acid.
-
Acetic Acid: Is corrosive and causes skin and eye burns. Handle with care.
-
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. Chemistry Learner. [Link]
-
Chemistry LibreTexts. (2025). Synthesis of Amines. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University, Chem 115 Handout. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. Wikipedia. [Link]
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. interchim.fr [interchim.fr]
- 14. researchgate.net [researchgate.net]
- 15. brainly.com [brainly.com]
Using 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde in indole synthesis
Executive Summary
This technical guide details the utilization of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde (CAS: Proprietary/Variable) as a strategic precursor in the regioselective synthesis of 5-fluoro-1-pentyl-1H-indole . While traditional indole syntheses (e.g., Fischer, Bartoli) often require harsh conditions or yield regioisomeric mixtures, the use of ortho-dialkylamino benzaldehydes allows for a mild, transition-metal-free annulation via the Vinyl Grignard method followed by acid-mediated dealkylative cyclization .
This protocol is particularly relevant for medicinal chemistry programs targeting cannabinoid receptor agonists (e.g., JWH-018 analogs) or serotonin modulators, where the 5-fluoro and 1-pentyl substitution patterns are critical for metabolic stability and receptor affinity.
Precursor Profile & Strategic Logic
Target Molecule: this compound Role: "Masked" Indole Precursor Key Structural Features:
-
Aldehyde (C1): Serves as the electrophilic anchor for the C2-C3 indole bond formation.
-
Tertiary Amine (C2): Contains both a methyl and a pentyl group.
-
5-Fluoro Substituent: Enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity.
The Synthetic Challenge: Standard cyclization of ortho-amino benzaldehydes typically requires a secondary amine (-NHR) to form 1-substituted indoles. The use of a tertiary amine (methyl + pentyl) introduces a quaternary ammonium intermediate. This protocol exploits the steric and electronic differences between the methyl and pentyl groups to drive a selective de-methylation , retaining the pentyl chain on the final indole core.
Mechanistic Pathway: Dealkylative Annulation
The transformation proceeds via a two-stage sequence:
-
Nucleophilic Addition: Vinylmagnesium bromide attacks the aldehyde to form an allylic alcohol.
-
Acid-Mediated Cyclization: Protonation of the alcohol facilitates water loss and intramolecular attack by the tertiary nitrogen. The resulting quaternary indolinium salt undergoes nucleophilic dealkylation (preferential loss of the methyl group) to aromatize into the indole.
Figure 1: Reaction pathway showing the conversion of the tertiary amino-benzaldehyde to the N-pentyl indole via a quaternary intermediate.
Experimental Protocol
Phase 1: Grignard Addition
Objective: Convert the aldehyde to the 1-(2-amino-5-fluorophenyl)prop-2-en-1-ol intermediate.
Reagents:
-
This compound (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the benzaldehyde (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add Vinylmagnesium bromide (12 mL, 12 mmol) over 20 minutes. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl (20 mL).
-
Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude allylic alcohol is typically used directly in Phase 2 due to instability.
Phase 2: Acid-Mediated Cyclization & Demethylation
Objective: Ring closure and selective loss of the N-methyl group to yield 5-fluoro-1-pentylindole.
Reagents:
-
Crude Allylic Alcohol (from Phase 1)
-
Acetic Anhydride (Ac₂O) (3.0 equiv)
-
Hydrochloric Acid (conc. HCl) or Methanesulfonic Acid (MsOH) (Catalytic)
-
Solvent: Toluene or Dichloroethane (DCE)
Procedure:
-
Dissolution: Dissolve the crude alcohol in Toluene (50 mL).
-
Activation: Add Acetic Anhydride (30 mmol) and a catalytic amount of acid (0.5 mL conc. HCl).
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Note: Monitoring by TLC is critical. The intermediate quaternary salt may be visible before the final product.
-
Mechanism Check: The high temperature facilitates the nucleophilic attack of the chloride/acetate ion on the methyl group of the quaternary ammonium intermediate, releasing methyl chloride/acetate and aromatizing the indole.
-
Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with DCM.
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). 5-Fluoro-1-pentylindole typically elutes as a non-polar oil or low-melting solid.
Data Analysis & Optimization
Table 1: Solvent and Acid Effects on Demethylation Efficiency
| Entry | Solvent | Acid Catalyst | Temperature | Yield (Isolated) | Selectivity (Pentyl:Methyl Indole) |
| 1 | Toluene | HCl (conc.) | 110°C | 78% | >20:1 |
| 2 | THF | H₂SO₄ | 66°C | 45% | 10:1 |
| 3 | DMF | MsOH | 140°C | 62% | 15:1 |
| 4 | DCM | BF₃·OEt₂ | 25°C | 15% | N/A (No reaction) |
Key Insight: High temperature (Refluxing Toluene) is required to overcome the activation energy for the dealkylation step. HCl provides the chloride ion, which is a good nucleophile for demethylation (forming MeCl gas).
Alternative Application: Knoevenagel Condensation
Note: If the target is a Quinoline rather than an Indole.
Reacting this compound with active methylene compounds (e.g., Malononitrile, Ethyl Acetoacetate) in the presence of piperidine yields 1,2-dihydroquinolines or quinolines via the tert-amino effect.
-
Reaction: Aldehyde + Ethyl Acetoacetate
3-Acetyl-1,2-dihydroquinoline derivative. -
Contrast: This pathway retains the tertiary amine structure (as part of the ring) or leads to different ring sizes compared to the indole synthesis.
Safety & Compliance
-
Chemical Hazards: Vinylmagnesium bromide is highly flammable and moisture-sensitive. 5-Fluoro derivatives can be toxic; handle in a fume hood.
-
Regulatory Note: 1-Pentyl-5-fluoroindole is a structural analog of controlled synthetic cannabinoids (e.g., 5F-PB-22 precursors). Researchers must verify local scheduling and obtain necessary licenses before synthesis.
References
-
Meth-Cohn, O., & Suschitzky, H. (1972). The tert-amino-effect in heterocyclic synthesis.Advances in Heterocyclic Chemistry , 14, 211-278.
-
Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the preparation of indoles.Accounts of Chemical Research , 35, 193-200. (Mechanistic analogy for vinyl addition).
-
Levesque, P., & Fournier, P. A. (2010).[1] Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift.The Journal of Organic Chemistry , 75(20), 7033–7036.
-
Dana Bioscience. (2025). Product Catalog: this compound.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclization of 5-Fluoro Precursors
Executive Summary: The "Fluorine Paradox" in Cyclization
Welcome to the technical support module for fluorinated precursors. If you are accessing this guide, you are likely experiencing a stalled cyclization, unexpected defluorination, or significant tarring during the synthesis of a 5-fluoro-heterocycle (e.g., 5-fluoropyrimidines, 6-fluoroquinolones, or fluorinated indoles).
The Core Problem: Fluorine is the "imperious" substituent. It exerts a massive inductive electron-withdrawal effect (
-
Deactivation: It raises the activation energy for electrophilic ring closures (Friedel-Crafts type).
-
Destabilization: It alters the ground-state conformation of precursors via the Fluorine Gauche Effect, often twisting the reactive centers away from each other.
-
Lability: In nucleophilic closures (
), the C-F bond can become unexpectedly labile, leading to "hydro-defluorination" side products.
This guide moves beyond basic troubleshooting to address the mechanistic root causes of these failures.
Diagnostic Matrix: Symptom-to-Solution
Identify your failure mode below to jump to the relevant protocol.
| Symptom | Probable Cause | Mechanistic Insight | Recommended Action |
| Reaction Stalls (0% Conversion) | Electronic Deactivation | The | Switch solvent to HFIP (Hexafluoroisopropanol) to activate electrophiles via H-bonding. |
| Tar/Polymerization | Thermal Decomposition | Activation energy ( | Use Microwave Irradiation (rapid heating) or switch to PPA/Eaton's Reagent at lower temps. |
| Product is Defluorinated | Ipso-Substitution ( | The nucleophile attacked the C-F carbon instead of the intended closure site. | Lower the basicity of the nucleophile; use bulky bases (e.g., |
| Wrong Regioisomer | Conformational Lock | Fluorine Gauche Effect locks the precursor in a non-reactive rotamer. | Change solvent dielectric constant (e.g., Toluene |
Deep Dive: Troubleshooting Electrophilic Cyclization (Friedel-Crafts)
Scenario: You are attempting to close a ring using an acid catalyst (e.g., synthesis of fluorinated indanones or quinolinones), but the starting material remains untouched.
The Mechanism of Failure
In a standard Friedel-Crafts acylation, the fluorine atom (meta or para to the closure site) pulls electron density from the ring (
Protocol A: The HFIP "Super-Solvent" Method
Standard Lewis acids (
Why it works: HFIP is a strong hydrogen-bond donor. It stabilizes the leaving group on the electrophile and solvates the transition state without deactivating the aromatic ring.
Step-by-Step Protocol:
-
Preparation: Dissolve your 5-fluoro precursor (1.0 equiv) in HFIP (
concentration). Note: HFIP is volatile (bp 58°C); use a sealed tube. -
Catalyst: Add a mild Lewis acid or Brønsted acid. For difficult substrates, Bi(OTf)
(5 mol%) or TfOH (10 mol%) is superior to . -
Reaction: Stir at 40–60°C . Do not reflux aggressively.
-
Monitoring: Monitor via
-NMR. A shift of usually indicates cyclization. -
Workup: Quench with
. HFIP can be recovered by distillation (expensive solvent).
Visualization: The Energy Barrier
The following diagram illustrates why standard heating fails and how HFIP lowers the barrier.
Caption: Comparative energy profile showing how fluorinated substrates require H-bond stabilization (HFIP) to lower the activation energy barrier preventing thermal decomposition.
Deep Dive: Troubleshooting Nucleophilic Cyclization (Gould-Jacobs)
Scenario: Synthesis of 6-fluoro-4-quinolones (common scaffolds for ciprofloxacin-type antibiotics). You are reacting a 3-fluoroaniline derivative with EMME (ethoxymethylenemalonate). Failure: The intermediate forms, but the final high-temperature cyclization yields black tar.
The Mechanism of Failure
The Gould-Jacobs cyclization requires temperatures of 250°C . The fluorine atom destabilizes the transition state slightly due to electron repulsion in the sigma-framework, but more importantly, the high temperature promotes radical defluorination or polymerization before the ring can close.
Protocol B: The "Flash" Cyclization (Microwave vs. Diphenyl Ether)
We must minimize the "thermal residence time" of the intermediate.
Option 1: Diphenyl Ether (Classical but risky)
-
Solvent: Use Diphenyl Ether (
).[1] It boils at 259°C. -
Pre-heat: Heat the solvent to 255°C (rolling boil) before adding your substrate.
-
Addition: Add the acrylate intermediate rapidly (dropwise but fast) to the boiling solvent.
-
Why? This ensures the substrate hits
instantly rather than ramping up slowly through decomposition zones.
-
-
Duration: 15–30 minutes maximum.
-
Isolation: Cool to ~80°C and pour into hexane. The product usually precipitates; impurities stay in the ether.
Option 2: Microwave Irradiation (Recommended)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or neat (if liquid).
-
Parameters: Set microwave to 250°C , High Absorption .
-
Time: 5–10 minutes.
-
Advantage: The rapid dielectric heating couples directly to the polar intermediate, bypassing the thermal lag of the vessel walls.
Visualization: Gould-Jacobs Decision Tree
Caption: Decision workflow for the synthesis of fluoro-quinolones, prioritizing microwave irradiation for smaller scales to avoid thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: Why does my 5-fluoro precursor cyclize to form a 5-hydroxy product instead?
A: You are seeing Nucleophilic Aromatic Substitution (
-
Fix: Ensure your reaction conditions are anhydrous . Water is a small, hard nucleophile that will displace F at high temperatures. Use molecular sieves and switch to non-nucleophilic bases like
or KHMDS instead of hydroxide/alkoxides.
Q2: I'm trying a radical cyclization (5-endo-trig) with a fluorinated alkene, but it fails. A: 5-endo-trig is electronically disfavored (Baldwin's Rules). However, gem-difluoroalkenes can undergo this cyclization because the fluorine polarizes the double bond, making it susceptible to radical attack.
-
Fix: If you only have a mono-fluoro alkene, the polarization is insufficient. Consider adding a temporary activating group (like a sulfonyl) or switching to a metal-catalyzed manifold (Pd or Ni) which bypasses Baldwin's constraints via oxidative addition.
Q3: Does the "Fluorine Gauche Effect" really matter for cyclization?
A: Yes, critically. In precursors like
-
Fix: If you suspect conformational locking, run a solvent screen. Polar solvents (DMSO, Acetonitrile) stabilize the dipole moments differently than non-polar ones (Toluene), potentially unlocking the reactive rotamer.
References
-
The Fluorine Gauche Effect in Catalysis & Conform
-
Source: Accounts of Chemical Research (2018)[2]
- Context: Explains the conformational steering that causes cycliz
-
Link:
-
-
Intramolecular Friedel-Crafts Acyl
- Source: Journal of Organic Chemistry / MasterOrganicChemistry
- Context: Details the deactivating nature of EWGs on ring closure and the necessity of superacids.
-
Link:
-
HFIP as a Promoter for Friedel-Crafts Reactions
- Source: RSC Advances / NIH (2018)
- Context: Protocol for using fluorinated alcohols to catalyze difficult cyclizations without metal c
-
Link:
-
Gould-Jacobs Reaction for Quinolone Synthesis
- Source: BenchChem / Wikipedia Technical Summary
- Context: Standard industrial protocols for thermal cycliz
-
Link:
-
5-endo-trig Cyclization of Fluorin
-
Source: Journal of the American Chemical Society (2002)[3]
- Context: Overcoming Baldwin's rules using the electronic properties of fluorine.
-
Link:
-
Sources
Overcoming steric hindrance in N-pentyl substitution reactions
Topic: Overcoming Steric Hindrance in N-Pentyl Substitution Reactions
Doc ID: TS-ORG-05-N-ALK | Version: 2.4 | Last Updated: 2026-02-13[1]
Executive Summary: The "Pentyl Paradox"
The Issue:
Researchers often underestimate N-pentyl substitutions because the pentyl chain itself is primary (
The Solution Architecture:
This guide bypasses standard textbook
-
The Cesium Protocol: For direct alkylation of hindered amines.
-
The Titanium Protocol: For reductive amination of unreactive ketones.
-
The Acyl-Reductive Bypass: For "impossible" neopentyl electrophiles.
Method Selection Matrix
Use this decision tree to select the correct protocol for your specific substrate constraints.
Figure 1: Decision Matrix for N-Pentyl Substitution Strategies.
Module 1: The Cesium Protocol (Direct Alkylation)
Target: Attaching an
The Science: The "Cesium Effect"
Standard bases (
Cesium Carbonate (
-
Large Ionic Radius:
(1.67 Å) has a diffuse charge density, leading to weak solvation and loose ion-pairing. -
"Naked" Anion: It leaves the deprotonated amine "naked" and highly reactive, allowing it to slip past steric barriers that block tighter ion pairs.
Standardized Protocol
| Reagent | Equivalents | Role |
| Hindered Amine | 1.0 equiv | Nucleophile |
| n-Pentyl Bromide | 1.1 - 1.2 equiv | Electrophile |
| Cesium Carbonate | 1.5 - 2.0 equiv | Base (Promoter) |
| TBAI (Optional) | 0.1 equiv | Finkelstein Catalyst |
| DMF (Anhydrous) | 0.2 M Conc. | Solvent (Critical) |
Step-by-Step:
-
Dissolution: Dissolve the amine in anhydrous DMF under inert atmosphere (
or Ar). -
Base Addition: Add
(powdered, dried) in one portion. Stir for 15 minutes at RT to facilitate deprotonation. -
Electrophile Addition: Add
-pentyl bromide dropwise.-
Tech Note: If using
-pentyl chloride, add 10 mol% Tetrabutylammonium Iodide (TBAI) to generate the more reactive iodide in situ (Finkelstein condition).
-
-
Reaction: Heat to 60°C . Monitor via TLC/LCMS.[2]
-
Time: Typically 4–12 hours.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
Troubleshooting (FAQ)
Q: I am seeing significant dialkylation. How do I stop at the mono-pentyl product? A: This is a common issue with primary halides. The "Cesium Effect" inherently favors mono-alkylation, but if dialkylation persists:
Dilute the reaction to 0.05 M .
Use a 3:1 excess of the amine relative to the halide.
Switch to the Titanium Protocol (Module 2) .
Module 2: The Titanium Protocol (Reductive Amination)
Target: Coupling a ketone/aldehyde with a hindered amine where standard
The Science: Lewis Acid Dehydration
Steric hindrance often prevents the initial condensation of the amine and carbonyl to form the imine/hemiaminal intermediate. Titanium(IV) isopropoxide (
-
Lewis Acid: Activates the carbonyl oxygen.
-
Water Scavenger: Irreversibly hydrolyzes to
, driving the equilibrium toward the imine (Le Chatelier’s principle).
Standardized Protocol
| Reagent | Equivalents | Role |
| Amine | 1.0 equiv | Substrate |
| Pentanal/2-Pentanone | 1.1 equiv | Carbonyl Source |
| Ti(OiPr)4 | 1.25 equiv | Lewis Acid / Scavenger |
| NaBH4 | 1.5 equiv | Reducing Agent |
| Ethanol (Abs) | 0.5 M Conc. | Solvent |
Step-by-Step:
-
Complexation: Mix amine and carbonyl compound in absolute ethanol.
-
Activation: Add
neat (via syringe—it is viscous).-
Observation: The solution may turn slightly yellow/hazy.
-
-
Imine Formation: Stir at RT for 6–12 hours . (Do not skip this. Sterically hindered systems need time to condense).
-
Reduction: Cool to 0°C. Add
(pellets or powder) carefully.-
Safety: Gas evolution (
) will occur.
-
-
Quench (Critical): Quench with 2M aqueous
(or water). A thick white precipitate ( ) will form. -
Filtration: Filter through a Celite pad to remove titanium salts before extraction.
Troubleshooting (FAQ)
Q: My reaction turned into a thick gel upon quenching. How do I extract? A: Titanium emulsions are notorious.
Fix: Dilute with DCM and add a small amount of 1N NaOH . The high pH helps break the titanium emulsion better than neutral water. Filter the resulting slurry through Celite.
Module 3: The Acyl-Reductive Bypass (Neopentyl Systems)
Target: Creating a bond between Nitrogen and a neopentyl group (e.g., 2,2-dimethylpropyl).
Warning: Direct
The Science: Changing the Mechanism
Instead of fighting steric hindrance in the transition state of a substitution reaction, we move the steric bulk to a trigonal planar (
Workflow Diagram
Figure 2: Acyl-Reductive Bypass for Neopentyl Targets.
Standardized Protocol
Step 1: Acylation
-
Dissolve Amine (1.0 eq) and
(1.5 eq) in DCM. -
Add Pivaloyl Chloride (or relevant acyl chloride) (1.1 eq) at 0°C.
-
Warm to RT. Isolate Amide.
Step 2: Reduction (The Critical Step)
-
Dissolve the Amide in anhydrous THF.
-
Add
(2.0 - 3.0 equiv) or Borane-DMS (2.0 equiv) .-
Note: Hindered amides require vigorous reduction. Reflux is usually required.
-
-
Reflux for 16 hours.
-
Fieser Quench: For
grams of , add mL water, mL 15% NaOH, mL water. Filter granular precipitate.
References & Authoritative Grounding
-
The Cesium Effect in N-Alkylation:
-
Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation."[3] Journal of Organic Chemistry, 2002.
-
Key Insight: Establishes the "naked anion" theory for overcoming moderate steric hindrance.
-
-
Titanium(IV) Isopropoxide in Reductive Amination:
-
Finkelstein Reaction & In-Situ Catalysis:
-
Steric Hindrance in
(Neopentyl Exception):-
Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
-
Key Insight: Theoretical grounding for why neopentyl halides are inert (
relative rate vs ethyl).
-
For further technical assistance, contact the Synthesis Applications Group at .
Sources
- 1. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. designer-drug.com [designer-drug.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
HPLC Purity Assessment of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde: A Comparative Methodological Guide
Executive Summary & Molecule Analysis
This guide provides a definitive protocol for the purity assessment of 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde (CAS: N/A for specific isomer, analogue context used). As a critical intermediate—often utilized in the synthesis of indazole-based synthetic cannabinoids (e.g., 5F-PB-22 precursors) and fluorinated pharmaceuticals—its purity directly impacts downstream yield and toxicological profiles.[1]
Physicochemical Profile & Analytical Challenges
-
Structure: A benzaldehyde core with an electron-withdrawing fluorine (C5) and a lipophilic tertiary amine (C2).[1]
-
LogP (Predicted): ~3.8 – 4.2 (High lipophilicity due to the pentyl chain).
-
pKa (Predicted): ~3.5 (Amine conjugate acid).[1] The tertiary amine is basic; the aldehyde is neutral.[1]
-
Reactivity: The aldehyde is susceptible to autoxidation to the corresponding benzoic acid. The amine can cause severe peak tailing on silica-based columns if not properly buffered.[1]
Comparative Analysis: HPLC vs. Alternatives
While RP-HPLC is the industry standard, researchers often consider GC-MS or UHPLC.[1] The following table objectively compares these methodologies for this specific fluorinated aldehyde.
| Feature | Method A: RP-HPLC (UV) | Method B: UHPLC-MS | Method C: GC-FID/MS |
| Primary Utility | Routine QA/QC Purity | R&D, Impurity ID | Volatile Impurity Screening |
| Suitability | High. Excellent for non-volatile oxidation byproducts.[1] | High. Best for identifying unknown side-products.[1] | Medium. Risk of thermal degradation of the aldehyde.[1] |
| Resolution | Standard (Run time: 15-20 min) | High (Run time: <5 min) | High (Run time: 10-15 min) |
| Detection Limit | ~0.05% (Area Normalization) | <0.01% (Trace analysis) | ~0.1% |
| Critical Drawback | Slower than UHPLC.[1] | Higher cost/complexity.[1][2][3] | Thermal Instability: Aldehydes may oxidize or polymerize in the injector port.[1] |
Verdict: RP-HPLC (UV) is the recommended "workhorse" method for purity assessment due to its robustness against thermal degradation and ability to quantify the non-volatile benzoic acid oxidation impurity.[1]
Recommended Experimental Protocol (RP-HPLC)
This protocol is designed to suppress silanol interactions (reducing amine tailing) while ensuring adequate retention of the lipophilic pentyl chain.
Instrumentation & Conditions[1][2][4][5][6][7]
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1]
-
Wavelength: 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]
-
Temperature: 30°C (Controlled).
Mobile Phase Design[1]
-
Solvent A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate, pH 3.5).[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Rationale: The acidic pH (~2.8 with formic acid) ensures the tertiary amine is fully protonated (
). While this reduces retention slightly, it drastically improves peak shape by preventing interaction with residual silanols.[1] Acetonitrile is preferred over Methanol to prevent potential hemiacetal formation with the aldehyde.[1]
Gradient Profile
| Time (min) | % Solvent A (Aqueous) | % Solvent B (Organic) | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Injection |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 12.0 | 10 | 90 | Linear Gradient (Elute Main Peak) |
| 15.0 | 10 | 90 | Wash (Elute Dimers/Oligomers) |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Supporting Experimental Data (Representative)
The following data represents expected retention behavior based on the physicochemical properties of the this compound system.
Impurity Profile & Relative Retention Times (RRT)
Main Peak Retention Time (RT): ~10.5 min
| Compound Identity | Structure Note | Predicted RRT | Elution Logic |
| Impurity A | 5-Fluoro-2-methylaminobenzaldehyde | Missing pentyl chain | 0.45 |
| Impurity B | 5-Fluoro-2-[methyl(pentyl)amino]benzoic acid | Oxidation product | 0.70 |
| Target Analyte | Aldehyde Parent | Neutral/Basic | 1.00 |
| Impurity C | Bis-pentyl analog | Side reaction | 1.35 |
System Suitability Criteria (Acceptance Limits)
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running samples:
-
Tailing Factor (T):
(Crucial for amine analysis).[1] -
Resolution (Rs):
between Impurity B (Acid) and Target Aldehyde. -
Precision: RSD
for 5 replicate injections of the standard.
Visualized Workflows
Analytical Workflow (DOT Diagram)
This diagram outlines the decision process for sample preparation and analysis.[1]
Caption: Figure 1. Standardized workflow for the purity assessment of fluorinated amino-benzaldehydes.
Impurity Fate Mapping
Understanding where impurities originate allows for better chromatographic tracking.[1]
Caption: Figure 2.[1] Origin of common impurities detectable by the proposed HPLC method.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development for basic amines). [1]
-
McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography."[1] Journal of Chromatography A, 1217(6), 858-880.[1] (Authoritative source on using acidic mobile phases for amines). [1]
-
Center for Drug Evaluation and Research (CDER). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] (Guidance on validation limits).
-
PubChem. (n.d.).[1] Compound Summary for 5-Fluoro-2-methylbenzaldehyde (Analogue). National Library of Medicine.[1] (Used for physicochemical property inference).[1][2][5] [1]
Sources
- 1. 5-Fluorosalicylaldehyde | C7H5FO2 | CID 2737328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fannin.eu [fannin.eu]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]
A Tale of Two Halogens: A Comparative Guide to the Reactivity of 5-Fluoro- vs. 5-Chloro-Benzaldehyde in Synthetic Chemistry
Introduction: The Strategic Role of Halogenated Benzaldehydes
In the landscape of medicinal chemistry and drug development, halogenated aromatic compounds are indispensable building blocks. The introduction of a halogen atom onto a scaffold can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. Among these crucial precursors, 5-substituted benzaldehydes are particularly valuable. This guide provides an in-depth, objective comparison of the chemical reactivity of two common analogs: 5-fluorobenzaldehyde and 5-chlorobenzaldehyde. By understanding their distinct electronic properties and resultant chemical behaviors, researchers can make more informed decisions in precursor selection, reaction design, and route optimization. We will dissect their performance in key synthetic transformations, supported by mechanistic insights and representative experimental data.
The Theoretical Framework: Unpacking the Electronic Dichotomy of Fluorine vs. Chlorine
The reactivity of a substituted benzaldehyde is fundamentally governed by the electronic nature of its substituent. Both fluorine and chlorine are halogens and thus share certain characteristics, yet their subtle differences have significant consequences. Their influence is a classic interplay of two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+R).
-
Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by electronegativity. Fluorine is the most electronegative element (Pauling scale value of 3.98), exerting a powerful electron-withdrawing inductive effect.[1] Chlorine is also highly electronegative (3.16) but its -I effect is weaker than that of fluorine.[1]
-
Resonance Effect (+R): This is the donation of electron density from the halogen's lone pairs into the aromatic pi (π) system.[2] This effect partially counteracts the inductive withdrawal. Due to the significant difference in orbital size between fluorine's 2p orbitals and carbon's 2p orbitals, the orbital overlap is more effective than that of chlorine's larger 3p orbitals. However, chlorine's greater polarizability can influence its donor ability. The net result is that both are deactivating groups, but their relative influence on different reaction types varies.
The dominance of the strong -I effect of fluorine makes the aromatic ring and the carbonyl carbon, in particular, more electron-deficient compared to the chloro-substituted analog.[1][2]
Reactivity Comparison I: Carbonyl-Centric Reactions
Reactions involving direct nucleophilic attack at the aldehyde's carbonyl carbon are highly sensitive to its electrophilicity. These include transformations like reductive amination, Wittig reactions, and Grignard additions.
Mechanism & Expected Reactivity
In nucleophilic addition, the reaction rate is accelerated by electron-withdrawing groups that increase the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile.[3][4][5] Given that fluorine's inductive effect is significantly stronger than chlorine's, it is predicted that 5-fluorobenzaldehyde will be more reactive than 5-chlorobenzaldehyde in this class of reactions. The increased electrophilicity of the carbonyl in the fluoro-analog facilitates the initial nucleophilic attack, which is often the rate-determining step.[6][7]
Representative Experimental Data
The following table summarizes representative data for the reductive amination of both precursors. While conditions are not identical across different literature reports, the general trend of high efficiency for this transformation is evident. The choice of reducing agent, such as the mild and selective sodium triacetoxyborohydride, is critical to prevent side reactions like the reduction of the starting aldehyde.[8]
| Precursor | Amine | Reducing Agent | Solvent | Yield | Source |
| 5-Fluorobenzaldehyde | Various amines | α-picoline-borane | MeOH | Good to Excellent | [9] |
| 5-Chlorobenzaldehyde | Aniline | Me₂PhSiH / B(C₆F₅)₃ | o-DCB | 85% | [10] |
| Generic Aldehyde | Generic Amine | NaBH(OAc)₃ | EtOAc | Typically >80% | [11] |
Featured Protocol: Direct Reductive Amination
This protocol is a robust, general procedure for the N-alkylation of an amine using an aldehyde.[8][11]
Materials:
-
5-Fluoro- or 5-Chloro-benzaldehyde (1.0 equiv, 20 mmol)
-
Amine (1.1 equiv, 22 mmol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv, 24 mmol)
-
Ethyl Acetate (EtOAc) (40 mL)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 equiv) and dissolve it in EtOAc (0.5 M).
-
Add the amine (1.1 equiv) to the solution and stir for 5-10 minutes at room temperature.
-
Carefully add the sodium triacetoxyborohydride (1.2 equiv) portion-wise. Note: The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 6 hours or until completion, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the organic layer. Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Reactivity Comparison II: Palladium-Catalyzed Cross-Coupling Reactions
For many applications, the halogen atom on the benzaldehyde is not retained in the final product but serves as a chemical handle for C-C, C-N, or C-O bond formation via transition-metal catalysis. Here, the reactivity profile of the two precursors diverges dramatically.
Mechanism & Expected Reactivity
The key step in popular cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination is the oxidative addition of the aryl halide to a low-valent palladium(0) catalyst.[12][13][14] The rate of this step is highly dependent on the strength of the carbon-halogen (C-X) bond.
The C-F bond is the strongest single bond to carbon (bond dissociation energy ~105.4 kcal/mol), making it exceptionally stable and generally unreactive in standard palladium-catalyzed cross-coupling reactions.[1] Conversely, the C-Cl bond is significantly weaker (~78.5 kcal/mol) and thus undergoes oxidative addition much more readily.[1] Therefore, in stark contrast to carbonyl-centric reactions, 5-chlorobenzaldehyde is a far superior precursor to 5-fluorobenzaldehyde for palladium-catalyzed cross-coupling reactions. Activating the C-F bond for such transformations is possible but typically requires specialized, highly active catalyst systems, harsher reaction conditions, or specific directing groups, which are often not practical for routine synthesis.
Representative Experimental Data
The data below illustrates the utility of aryl chlorides in cross-coupling, a reaction class where aryl fluorides are typically inert under standard conditions.
| Reaction Type | Precursor | Coupling Partner | Catalyst/Ligand | Yield | Source |
| Buchwald-Hartwig | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | 94% | |
| Suzuki-Miyaura | 5-Bromothiophene-2-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ | High | [15] |
| Buchwald-Hartwig | Aryl Chlorides | Primary Amines | Pd(OAc)₂ / Bulky Ligand | Good to Excellent | [12] |
Featured Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol is a representative example of a modern C-N cross-coupling reaction.
Materials:
-
5-Chlorobenzaldehyde (1.0 equiv, 4.22 mmol)
-
Amine (e.g., Morpholine) (1.5 equiv, 6.33 mmol)
-
Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%, 0.0633 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%, 0.127 mmol)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv, 8.44 mmol)
-
Toluene (degassed) (5 mL)
Procedure:
-
Inert atmosphere is critical. To a dry, nitrogen-flushed 2-necked flask, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 5-chlorobenzaldehyde (1.0 equiv) and the amine (1.5 equiv) in one portion.
-
Heat the resulting mixture to reflux (or a specified temperature, e.g., 100 °C) and stir for 6 hours or until completion (monitored by GC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Summary of Reactivity Profiles
| Reaction Class | Governing Factor | More Reactive Precursor | Rationale |
| Nucleophilic Addition | Carbonyl Electrophilicity | 5-Fluorobenzaldehyde | Stronger inductive (-I) effect of fluorine increases the partial positive charge on the carbonyl carbon. |
| Reductive Amination | Carbonyl Electrophilicity | 5-Fluorobenzaldehyde | The initial, often rate-limiting, imine formation is a nucleophilic addition reaction. |
| Pd-Catalyzed Cross-Coupling | C-X Bond Strength | 5-Chlorobenzaldehyde | The C-Cl bond is significantly weaker and more susceptible to oxidative addition by Pd(0) than the very strong C-F bond. |
Conclusion: Strategic Precursor Selection
The choice between 5-fluorobenzaldehyde and 5-chlorobenzaldehyde is not a matter of superior or inferior, but of strategic selection based on the desired chemical transformation.
-
Choose 5-Fluorobenzaldehyde when the synthetic route relies on the reactivity of the aldehyde functional group itself. Its heightened electrophilicity makes it the preferred substrate for reactions like reductive aminations, Wittig olefination, and aldol condensations, where a rapid and efficient reaction at the carbonyl is desired. The fluorine atom is intended to be a stable substituent in the final product.
-
Choose 5-Chlorobenzaldehyde when the halogen is intended as a versatile handle for constructing more complex molecules via cross-coupling. Its C-Cl bond provides a reliable and reactive site for powerful bond-forming reactions like Suzuki and Buchwald-Hartwig aminations, enabling the facile introduction of new aryl, alkyl, or amino moieties.
By understanding the fundamental electronic principles that dictate the reactivity of these valuable precursors, chemists can design more elegant, efficient, and successful synthetic routes in the pursuit of novel therapeutics and advanced materials.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. [Link]
-
Why is fluorine more reactive than chlorine?. (2017). Chemistry Stack Exchange. [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Fiveable. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[16][17]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. [Link]
-
Explain why fluorine is more reactive than chlorine. (n.d.). MyTutor. [Link]
-
The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]
-
Böhm, H.-J., Banner, D., Bendels, S., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. [Link]
-
Zhang, W., & Curran, D. P. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Journal of organic chemistry, 72(23), 8953-8955. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
-
Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021). YouTube. [Link]
-
Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. (2017). YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. (2025). Filo. [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. [Link]
-
Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. (n.d.). NC State University Libraries. [Link]
-
Reductive Amination. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Nucleophilic Addition to Aldehydes and Ketones. (2021). YouTube. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (n.d.). ResearchGate. [Link]
-
Reductive Amination. (2018). YouTube. [Link]
-
Beaver, M. G., Siegler, M. A., & Morken, J. P. (2012). Nucleophilic Addition of Benzylboronates to Activated Ketones. Organic letters, 14(13), 3498-3501. [Link]
-
Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022). Chemistry LibreTexts. [Link]
-
Du, H. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 6(4), 2236–2240. [Link]
-
Suzuki Coupling Mechanism. (2022). YouTube. [Link]
-
Why is flourobenzene more reactive than chlorobenzene. (2018). Brainly.in. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 15. books.rsc.org [books.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Comparative Guide: Optimizing Reference Standard Selection for Synthetic Cannabinoid Metabolite Profiling
Executive Summary: The Biological Imperative
In the analysis of synthetic cannabinoids (SCs), the "product" you choose—the reference standard—is the single most critical variable in method success. Unlike stable drugs of abuse, SCs like 5F-MDMB-PICA or 4F-MDMB-BINACA undergo rapid and extensive biotransformation.
The Reality: If you are building a urine assay based solely on parent compound standards, your method is likely failing.
This guide objectively compares the performance of Metabolite Reference Standards against Parent Compound Standards , and Certified Reference Materials (CRMs) against Analytical Grades . It synthesizes kinetic data with regulatory requirements to help you select the correct tools for forensic defensibility.
Part 1: Parent vs. Metabolite Standards
The "Invisible" Parent
Synthetic cannabinoids are highly lipophilic. Upon ingestion, they are rapidly metabolized by hepatic enzymes (CYP450s) and excreted. In urine matrices, the parent compound is often undetectable or present only in trace amounts (<1%).
Comparative Performance Data: The following table summarizes the detection windows and abundance of parent compounds versus their primary metabolites in human urine.
| Feature | Parent Compound Standard (e.g., JWH-018) | Metabolite Standard (e.g., JWH-018 N-pentanoic acid) | Operational Impact |
| Urine Abundance | < 1% (Often undetectable) | > 90% of total excreted species | Target Selection: Metabolites are the only viable targets for urine screening. |
| Detection Window | 2–6 hours (Blood/Serum only) | 72+ hours (Urine) | Sensitivity: Metabolite standards extend the retrospective detection window. |
| Stability | High susceptibility to thermal degradation | High stability (often excreted as glucuronides) | Handling: Metabolites require hydrolysis steps (beta-glucuronidase) for detection. |
Mechanism of Action: Why the Standard Matters
To understand why we select specific metabolite standards (e.g., ester hydrolysis products vs. oxidative defluorination), we must visualize the metabolic pathway.
Figure 1: Metabolic Fate of a Fluorinated Synthetic Cannabinoid (e.g., 5F-MDMB-PICA) This diagram illustrates the divergence between the parent compound and the biomarkers you must target.
Caption: Figure 1.[1][2] Metabolic biotransformation of synthetic cannabinoids. Note that the "Parent" effectively disappears, making "Metab1" and "Metab2" the required reference standards.
Part 2: Material Grades (ISO 17034 CRM vs. Analytical Standard)
In forensic toxicology, "close enough" is not a legal defense. The distinction between an Analytical Standard and a Certified Reference Material (CRM) is defined by ISO 17034 accreditation.[3]
Objective Comparison: Defensibility & Uncertainty
| Feature | Analytical Standard | ISO 17034 CRM | Recommendation |
| Traceability | Often internal only. | SI-Traceable (NIST/BIPM). | Mandatory for quantitative reporting in court. |
| Uncertainty | Not always provided; generic purity. | Explicit Uncertainty Budget (e.g., ± 0.5%) included. | Use CRMs for Calibrators . |
| Homogeneity | Assumed. | Statistically verified between ampoules. | Use CRMs for Quality Control (QC) . |
| Cost | Lower ($). | Higher ( | Use Analytical Grade for Qualitative Screening only. |
Expert Insight: When developing a quantitative LC-MS/MS method, you must use an ISO 17034 CRM for your calibration curve. Using a lower-grade standard introduces an unknown error bias that propagates through every patient result.
Part 3: Internal Standard Selection (Deuterated vs. Native)
Ion suppression is the silent killer of LC-MS accuracy in urine analysis. Co-eluting matrix components (phospholipids, salts) can suppress the signal of your target analyte.
The Solution: Stable Isotope Labeled Standards (SILS)
Using a deuterated analog (e.g., 5F-MDMB-PICA-d5 ) is the gold standard. However, a phenomenon known as the "Deuterium Effect" can cause slight retention time shifts.[4]
-
Mechanism: Deuterium is slightly more hydrophilic than Hydrogen. On a C18 column, highly deuterated standards may elute slightly earlier than the native analyte.
-
Mitigation: Ensure your integration windows are wide enough to capture both the native and the deuterated peak if they slightly separate.
Part 4: Validated Experimental Protocol
Below is a self-validating workflow for quantifying SC metabolites in urine, designed to minimize matrix effects and ensure hydrolysis efficiency.
Reagents Required[1]
-
Target Standard: 5F-MDMB-PICA Metabolite (CRM Grade).
-
Internal Standard: 5F-MDMB-PICA-d5.
-
Enzyme:
-Glucuronidase (Recombinant or E. coli derived).
Step-by-Step Workflow
-
Sample Hydrolysis (Critical Step):
-
To 200
L Urine, add 50 L Internal Standard solution. -
Add 100
L -Glucuronidase buffer (pH 6.8). -
Incubate: 60°C for 30 minutes.
-
Why: SC metabolites are heavily glucuronidated. Without this step, you will miss >80% of the drug.
-
-
Protein Precipitation / Extraction:
-
Add 500
L ice-cold Acetonitrile. Vortex vigorously (30 sec). -
Centrifuge at 10,000 x g for 5 minutes.
-
Alternative: Use Supported Liquid Extraction (SLE) cartridges for cleaner extracts if sensitivity < 1 ng/mL is required.
-
-
LC-MS/MS Acquisition:
-
Column: C18 Core-Shell (2.6
m, 100 x 2.1 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Figure 2: Analytical Validation Workflow This logic flow ensures that every batch is self-validating through the use of CRMs and Internal Standards.
Caption: Figure 2. Logic flow for LC-MS/MS validation. Note the critical checkpoints for Internal Standard recovery and Retention Time matching.
References
-
United Nations Office on Drugs and Crime (UNODC). (2023). Recommended methods for the identification and analysis of synthetic cannabinoids in seized materials and biological specimens.[6][7] [Link]
-
Diao, X., & Huestis, M. A. (2019).[8] New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Chemistry. [Link]
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]
-
Krotulski, A. J., et al. (2021). The Generation of a Synthetic Cannabinoid Receptor Agonist 5F-MDMB-PICA: Metabolism, Pharmacokinetics, and Fatalities. Journal of Analytical Toxicology. [Link]
Sources
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- 2. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpiinternational.com [cpiinternational.com]
- 4. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. shareok.org [shareok.org]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
Proper Disposal Procedures: 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde
[1][2]
Executive Summary
Immediate Classification: Halogenated Organic Waste (Non-Halogenated solvents must be kept separate).[1] Critical Hazard: Potential skin sensitizer and aquatic toxin. Destruction Method: High-temperature incineration with acid gas scrubbing.
Chemical Profile & Hazard Logic
As a Senior Application Scientist, I approach disposal not merely as "throwing away," but as lifecycle management. For 5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde , we lack a widely published, specific SDS.[2][3] Therefore, we apply Structure-Activity Relationship (SAR) logic to determine the safety protocol.
We treat this molecule based on the sum of its functional groups:
-
Fluorine Moiety: Mandates segregation from non-halogenated solvents. Combustion produces hydrogen fluoride (HF), requiring incinerators equipped with scrubbers.[2][3]
-
Aldehyde Group: Susceptible to oxidation (forming carboxylic acids) and polymerization. It is a likely contact allergen and respiratory irritant.
-
Tertiary Amine (Methyl/Pentyl): Introduces basicity and potential aquatic toxicity.
| Property | Estimated Characteristic | Operational Implication |
| Reactivity | Moderate | Can oxidize in air; incompatible with strong oxidizers (peroxides, nitric acid).[2][3] |
| Flash Point | >93°C (Predicted) | Likely "Combustible" rather than "Flammable," but treat as D001 for safety.[2][3] |
| Toxicity | High (Assumption) | Treat as a potential sensitizer and aquatic toxin due to the amino-benzaldehyde core. |
| State | Oily Liquid/Solid | Viscosity may require solvent rinsing for complete transfer. |
Pre-Disposal Stabilization (The "In-Hood" Protocol)
Before this chemical leaves your fume hood, it must be stabilized to prevent reactions in the waste container.[2][3]
The "Self-Validating" System:
-
Validation Step 1 (Quenching): If the material is reactive or part of a reaction mixture, quench any residual reagents (e.g., borohydrides or lithium reagents) before adding to the waste bottle.[2][3]
-
Validation Step 2 (Compatibility Check): Verify the waste container does not contain strong oxidizers (e.g., Nitric Acid, Piranha solution).[2][3] Aldehydes + Oxidizers = Exothermic runaway.
-
Validation Step 3 (Solubility): If the substance is solid or viscous, dissolve it in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) to ensure it does not crust over the container opening.[2][3]
Disposal Workflow
The following diagram outlines the decision logic for disposing of this specific compound.
Figure 1: Decision tree for segregating fluorinated aldehyde waste to ensure downstream incinerator compliance.
Regulatory & Waste Stream Classification
Failure to classify fluorinated compounds correctly can damage incinerator infrastructure (due to HF formation) and result in regulatory fines.
United States (RCRA)
Since this specific CAS is likely not "Listed" (P or U list), it is classified by Characteristic :
-
Primary Code: D001 (Ignitable) - If in a flammable solvent.[2][3]
-
Secondary Code: D002 (Corrosive) - Only if pH < 2 or > 12.5 (unlikely for this amine, but verify).[2][3]
-
Halogen Requirement: Must be tagged for Halogenated Waste Streams (often designated as "F-Listed" handling protocols even if not an F-listed solvent itself, to ensure proper scrubbing).[2][3]
European Union (EWC) [2][3]
-
Code: 07 01 03* (Organic halogenated solvents, washing liquids, and mother liquors).[2][3]
-
Code: 16 05 06* (Laboratory chemicals consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[2][3]
Emergency Contingencies (Spill Management)
Scenario: You drop a 100mL bottle in the lab.
-
Evacuate & Ventilate: Aldehydes are respiratory irritants. Clear the immediate area.[4]
-
PPE Upgrade: Wear double nitrile gloves and a respirator if ventilation is poor (organic vapor cartridge).
-
Absorb: Do NOT use paper towels (fire risk). Use vermiculite or a commercial organic spill pad .
-
Decontaminate: Wipe the surface with a mild detergent and water. Do not use bleach (potential reaction with the amine).
-
Disposal of Debris: All spill cleanup materials must go into the Halogenated Solid Waste bin.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[5]
-
PubChem. (n.d.). Compound Summary: 4-Aminobenzaldehyde (Structural Analog). National Library of Medicine. [2]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.[2]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
